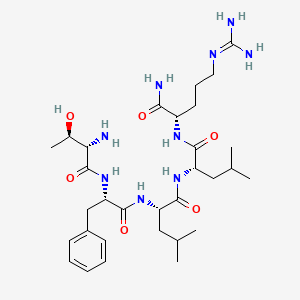

Tfllr-NH2

Description

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMCEKSRDPIPX-GFGQVAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Tfllr-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic peptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4][5] It is a valuable tool for investigating the physiological and pathological roles of PAR1 activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and key experimental data.

Core Mechanism of Action: PAR1 Activation

This compound functions by mimicking the endogenous tethered ligand of PAR1.[6] Normally, PAR1 is activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the extracellular loop 2 of the receptor and initiating intracellular signaling. This compound, with its amino acid sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-NH2, directly binds to and activates PAR1 without the need for proteolytic cleavage.[6]

Signaling Pathways

The activation of PAR1 by this compound triggers a cascade of intracellular signaling events, primarily through the coupling of heterotrimeric G-proteins. The key signaling pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium concentration.

G-Protein Coupling and Phospholipase C Activation

Upon binding of this compound, PAR1 undergoes a conformational change that facilitates its interaction with and activation of Gq/11 proteins. The activated Gαq subunit, in turn, activates Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2] This rapid increase in intracellular calcium concentration is a hallmark of PAR1 activation by this compound and is a critical event in mediating many of its downstream physiological effects.

Figure 1: this compound signaling pathway leading to increased intracellular calcium.

Quantitative Data

The following tables summarize key quantitative data related to the action of this compound.

| Parameter | Value | Cell/System | Reference |

| EC50 for PAR1 Activation | 1.9 μM | Cultured Neurons | [1][2][3][4][5][7] |

| Peak Intracellular Ca2+ | 196.5 ± 20.4 nM | Cultured Neurons (at 10 μM this compound) | [7] |

| Plasma Extravasation | 2-8 fold increase | Mouse tissues | [7] |

| In Vivo Effect | Agonist | Response | Inhibition | Reference |

| Rat Paw Edema | 100 μg this compound | 0.51 ± 0.03 ml increase | 44% by NK1R antagonist (at 1h) | [7] |

| 50% by capsaicin (at 1h) | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro Intracellular Calcium Measurement

This protocol describes the measurement of intracellular calcium mobilization in cultured cells upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

-

Cultured cells expressing PAR1

-

This compound stock solution

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or in a multi-well plate and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading solution of 2-5 μM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

-

Calcium Imaging:

-

Place the dish or plate on the fluorescence microscope or in the plate reader.

-

Acquire a baseline fluorescence reading.

-

Add this compound to the desired final concentration.

-

Record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Figure 2: Experimental workflow for intracellular calcium imaging.

In Vivo Rat Paw Edema Assay

This protocol details the induction and measurement of paw edema in rats following the administration of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound solution in sterile saline

-

Plethysmometer

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

-

Baseline Measurement: Lightly anesthetize the rats and measure the initial volume of the right hind paw using a plethysmometer.

-

This compound Administration: Inject a defined volume (e.g., 50 μl) of the this compound solution subcutaneously into the plantar surface of the right hind paw.

-

Edema Measurement: At specified time points (e.g., 1, 2, 4, 6 hours) after injection, re-measure the paw volume.

-

Data Analysis: Calculate the increase in paw volume by subtracting the baseline measurement from the post-injection measurements.

Figure 3: Experimental workflow for the rat paw edema assay.

In Vivo Plasma Extravasation (Evans Blue Assay)

This protocol describes the quantification of plasma extravasation in mice induced by this compound using Evans blue dye.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound solution in sterile saline

-

Evans blue dye solution (e.g., 2% in saline)

-

Anesthesia

-

Formamide

-

Spectrophotometer

Procedure:

-

Dye and Agonist Injection: Anesthetize the mice and inject Evans blue dye intravenously via the tail vein. Immediately after, inject the this compound solution intravenously.

-

Circulation and Perfusion: Allow the dye and agonist to circulate for a defined period (e.g., 30 minutes). Then, perfuse the animals with saline to remove intravascular Evans blue.

-

Tissue Collection and Extraction: Euthanize the animals and dissect the tissues of interest (e.g., skin, lung, bladder). Weigh the tissues and incubate them in formamide at 60°C for 24 hours to extract the Evans blue dye.

-

Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Data Analysis: Quantify the amount of extravasated Evans blue by comparing the absorbance to a standard curve of known Evans blue concentrations.

References

- 1. Effector membrane translocation biosensors reveal G protein and βarrestin coupling profiles of 100 therapeutically relevant GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol for glial Ca2+ imaging in C. elegans following chemical, mechanical, or optogenetic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Tfllr-NH2: A Selective PAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tfllr-NH2, a synthetic peptide agonist highly selective for Proteinase-Activated Receptor 1 (PAR1). This compound serves as an invaluable tool in the study of PAR1 signaling, function, and its role in various physiological and pathological processes.

Core Properties of this compound

This compound is a pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-NH2.[1] It corresponds to a segment of the N-terminal "tethered ligand" domain of PAR1, which is unmasked following proteolytic cleavage by enzymes such as thrombin.[1] By mimicking this endogenous ligand, this compound can directly and selectively activate PAR1 without the need for enzymatic cleavage, initiating a cascade of intracellular signaling events.[1][2]

Quantitative Agonist Profile

The potency of this compound has been characterized across various functional assays. The following table summarizes key quantitative data, providing a comparative basis for experimental design.

| Parameter | Value | Assay System | Reference |

| EC50 (Ca2+ Mobilization) | 1.9 µM | Cultured Rat Dorsal Root Ganglia (DRG) Neurons | [2][3][4] |

| EC50 (sEPSC Frequency) | 0.32 µM | Adult Rat Substantia Gelatinosa Neurons | [5] |

| Maximal [Ca2+]i Increase | 196.5 ± 20.4 nM (at 10 µM) | Cultured Rat DRG Neurons | [2][3] |

| Basal [Ca2+]i | 164.6 ± 14.3 nM | Cultured Rat DRG Neurons | [2] |

Signaling Pathways Activated by this compound

Activation of PAR1 by this compound initiates multiple downstream signaling cascades. The primary pathways involve G-protein coupling, leading to calcium mobilization and modulation of key enzymatic activities.

Gq-Mediated Calcium Mobilization

The canonical signaling pathway for PAR1 activation involves coupling to the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2][3]

G12/13-Mediated eNOS Phosphorylation

In endothelial cells, this compound-mediated PAR1 activation can also couple to G12/13 proteins.[6] This pathway leads to the activation of Rho-associated kinase (ROCK). Unlike PAR2 agonists that promote activating phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1179, PAR1 activation via this compound stimulates the inhibitory phosphorylation of eNOS at Thr497.[6] This highlights a distinct regulatory mechanism for PAR1 in modulating endothelial function.

Key Experimental Protocols

The following sections detail methodologies commonly employed to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This protocol is used to quantify the ability of this compound to elicit calcium release from intracellular stores in cultured cells, such as dorsal root ganglia (DRG) neurons.[2]

Methodology:

-

Cell Culture: Plate DRG neurons on coverslips and culture under appropriate conditions.

-

Dye Loading: Incubate the cultured neurons with the ratiometric calcium indicator Fura-2 AM. This allows the dye to enter the cells and be cleaved into its active form.

-

Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Perfuse with a standard buffer and measure the baseline fluorescence ratio (340/380 nm excitation).

-

Agonist Stimulation: Perfuse the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths.

-

Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. Convert the ratio to intracellular calcium concentration ([Ca2+]i) using a standard calibration curve. Plot the peak [Ca2+]i against the this compound concentration to determine the EC50.

References

- 1. PAR-1 agonist - Echelon Biosciences [echelon-inc.com]

- 2. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ahajournals.org [ahajournals.org]

Downstream Signaling Cascades Activated by Tfllr-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways initiated by the synthetic peptide Tfllr-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

This compound is a hexapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that mimics the tethered ligand exposed upon proteolytic cleavage of the N-terminus of PAR1. Its selectivity for PAR1 makes it an invaluable tool for elucidating the diverse physiological and pathological roles of this receptor. Activation of PAR1 by this compound triggers a cascade of intracellular events with significant implications in thrombosis, inflammation, and cancer progression. This guide will delve into the core signaling pathways activated by this potent agonist.

Core Signaling Pathways and Quantitative Data

Activation of PAR1 by this compound initiates a series of downstream signaling events, primarily through G-protein coupling and potentially through β-arrestin pathways. The key pathways identified are: 1) Gαq/11-PLC-Calcium Mobilization, 2) TGF-β Secretion and EMT Induction, 3) Neurogenic Inflammation, and 4) Modulation of Synaptic Transmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Parameter | Value | Cell/Animal Model | Reference |

| PAR1 Activation (EC50) | 1.9 μM | Cultured Neurons | [1][2][3][4][5][6] |

| sEPSC Frequency (EC50) | 0.32 μM | Rat SG Neurons | [7] |

| Intracellular Ca2+ Peak | 196.5 ± 20.4 nM (at 10 μM this compound) | Neurons | [1][4] |

| Plasma Extravasation | 2-8 fold increase | Wild-type mice | [1][2][4] |

| Paw Edema Inhibition | 44% at 1h (with NK1R antagonist) | Rat | [1][2][4] |

| MPO Activity Increase | 2-3 fold | Rat Paw | [2] |

Key Signaling Pathways in Detail

Gαq/11-PLC-Calcium Mobilization Pathway

The canonical signaling pathway activated by PAR1 is mediated by the Gαq/11 family of G proteins. Upon this compound binding, PAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. The activated Gαq/11-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions and a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical event that triggers a multitude of downstream cellular responses.

TGF-β Secretion and Epithelial-Mesenchymal Transition (EMT)

In the context of cancer biology, this compound-activated platelets have been shown to induce EMT in colon cancer cells.[1][4][5] This process is mediated by the secretion of Transforming Growth Factor-beta 1 (TGF-β1) from activated platelets. TGF-β1 then acts on the cancer cells, leading to the upregulation of mesenchymal markers like vimentin and downregulation of epithelial markers such as E-cadherin. This signaling axis highlights a potential mechanism by which platelet activation contributes to cancer progression and metastasis.

Neurogenic Inflammation

In vivo studies have demonstrated that this compound can induce plasma extravasation and edema, indicative of an inflammatory response.[1][2][4] This effect is, at least in part, mediated by a neurogenic mechanism involving the activation of sensory nerves and the subsequent release of neuropeptides. The inhibition of this compound-induced edema by an NK1 receptor antagonist suggests the involvement of Substance P, a key mediator of neurogenic inflammation.[1][2][4]

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is based on the methodology used to assess [Ca2+]i changes in cultured neurons.[2]

-

Cell Preparation: Culture dorsal root ganglion (DRG) neurons on poly-D-lysine-coated coverslips.

-

Dye Loading: Incubate the cultured neurons with the ratiometric calcium indicator Fura-2 AM (2-5 μM) in a buffered saline solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh buffer to remove extracellular dye.

-

Imaging: Mount the coverslip on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and calibrated to determine the intracellular calcium concentration.

In Vivo Plasma Extravasation Assay

This protocol describes the Evans blue extravasation assay used in mice to quantify plasma leakage.[1][4]

-

Animal Preparation: Anesthetize wild-type or PAR1 knockout mice with isoflurane.

-

Injection: Co-inject this compound (e.g., 3 μmol/kg) and Evans blue dye (e.g., 33.3 mg/kg) in physiological saline into the lateral tail vein.

-

Perfusion: After a defined period (e.g., 10 minutes), perfuse the animals transcardially with heparinized saline to remove intravascular Evans blue.

-

Tissue Collection and Extraction: Excise tissues of interest (e.g., bladder, esophagus, stomach). Incubate the tissues in formamide for 48 hours to extract the extravasated Evans blue.

-

Quantification: Measure the absorbance of the formamide extract spectrophotometrically at 650 nm. The amount of Evans blue is proportional to the degree of plasma extravasation.

Spontaneous Excitatory Postsynaptic Current (sEPSC) Recording

This protocol is adapted from studies on synaptic transmission in spinal cord slices.[7]

-

Slice Preparation: Prepare transverse spinal cord slices from adult rats using a vibratome.

-

Recording: Perform whole-cell patch-clamp recordings from substantia gelatinosa (SG) neurons in the voltage-clamp mode.

-

Baseline Recording: Record baseline sEPSC activity for a stable period.

-

Drug Application: Superfuse the slice with a solution containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Continuously record sEPSCs and analyze the frequency and amplitude of the events before, during, and after drug application using appropriate software.

Conclusion

This compound serves as a critical pharmacological tool to unravel the complex signaling networks downstream of PAR1. The activation of this receptor by this compound elicits a diverse array of cellular responses, from acute calcium mobilization and inflammatory events to long-term changes in gene expression and cell phenotype. The signaling pathways and experimental methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals aiming to further investigate the roles of PAR1 in health and disease and to explore its potential as a therapeutic target. The continued exploration of biased agonism at PAR1, potentially distinguishing between G-protein and β-arrestin-mediated signaling, will likely open new avenues for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 6. This compound | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. journals.physiology.org [journals.physiology.org]

TFFLR-NH2 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TFFLR-NH2, a selective peptide agonist of Protease-Activated Receptor 1 (PAR1). This document summarizes key quantitative data, details experimental protocols for assessing peptide activity, and visualizes the core signaling pathways involved in TFFLR-NH2-mediated PAR1 activation.

Introduction

TFFLR-NH2, with the amino acid sequence Thr-Phe-Leu-Leu-Arg-NH2, is a potent and selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] As a synthetic peptide corresponding to the tethered ligand sequence of PAR1, TFFLR-NH2 serves as a valuable tool for studying PAR1 function and as a lead compound for the development of novel therapeutics.[3] Understanding the relationship between the structure of TFFLR-NH2 and its biological activity is crucial for the rational design of more potent, selective, and stable PAR1 modulators. This guide synthesizes the current knowledge on the SAR of TFFLR-NH2 and related PAR1-activating peptides.

Quantitative Data Summary

The biological activity of TFFLR-NH2 and its analogs is typically quantified by their potency (EC50) and efficacy in functional assays such as calcium mobilization and platelet aggregation. The following table summarizes the available quantitative data for TFFLR-NH2 and related PAR1-activating peptides.

| Peptide Sequence | Modification | Assay | Target/Cell Line | EC50 (μM) | Efficacy (% of Thrombin or other standard) | Reference |

| TFFLR-NH2 | - | Calcium Mobilization | Cultured Neurons | 1.9 | Not Reported | [4] |

| TFFLR-NH2 | - | Vasodilation | Human Umbilical Artery | Not Reported (Maximal inhibition at 1 μM) | 61.50% MMI | [3] |

| SFLLRN-NH2 | - | Platelet Aggregation | Human Platelets | - | Full Agonist | [1][5] |

| SFLLR-NH2 | - | Platelet Aggregation | Human Platelets | - | Full Agonist | [6] |

| Macrocyclic SFLLRN analogs | Cyclization | Platelet Aggregation | Human Platelets | >24 | Much less potent than SFLLRN-NH2 | [1] |

| [Bpa3]SFLLRN-NH2 | Phe3 -> Bpa | Platelet Aggregation | Human Platelets | Agonist Activity Retained | Not Quantified | [7] |

| [Bpa4]SFLLRN-NH2 | Leu4 -> Bpa | Platelet Aggregation | Human Platelets | Agonist Activity Retained | Not Quantified | [7] |

| [Bpa5]SFLLRN-NH2 | Leu5 -> Bpa | Platelet Aggregation | Human Platelets | Agonist Activity Retained | Not Quantified | [7] |

| [Bpa6]SFLLRN-NH2 | Arg6 -> Bpa | Platelet Aggregation | Human Platelets | Agonist Activity Retained | Not Quantified | [7] |

MMI: Mean Maximal Inhibition. Bpa: p-benzoylphenylalanine.

Note: Direct quantitative structure-activity relationship data for a wide range of TFFLR-NH2 analogs is limited in the public domain. The data presented for SFLLRN-NH2 analogs provides valuable insights into the key structural requirements for PAR1 activation by this class of peptides.

Structure-Activity Relationship Insights

Based on the available data for TFFLR-NH2 and the more extensively studied PAR1 agonist SFLLRN-NH2, the following key SAR insights can be drawn:

-

N-terminal Residues (Thr/Ser and Phe): The N-terminal region is critical for receptor activation. The amide nitrogen between the first and second amino acids is a key determinant for receptor recognition.[5]

-

Hydrophobic Core (Phe-Leu-Leu): The hydrophobic residues at positions 2, 3, and 4 are essential for agonist activity. Hydrophobic contact between the side chains of Phenylalanine at position 2 and Leucine at position 4 is thought to be important for receptor binding and activation.[5]

-

Arginine at Position 5: The positively charged Arginine residue is crucial for activity, likely through electrostatic interactions with the receptor.[8][9][10]

-

C-terminal Amide: The C-terminal amidation is a common feature of these synthetic peptides and is generally important for maintaining activity.

-

Conformational Constraints: An extended structure of the peptide is suggested to be the primary conformation for receptor recognition and binding.[5] Introducing conformational constraints, such as through cyclization, has been shown to significantly reduce potency.[1]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR1 activation by TFFLR-NH2.

Materials:

-

Cells expressing PAR1 (e.g., cultured neurons, HEK293 cells transfected with PAR1)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

TFFLR-NH2 and analog stock solutions

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling

Protocol:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of TFFLR-NH2 and its analogs in HBSS/HEPES.

-

Measurement: Place the cell plate in the fluorescence microplate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

-

Agonist Addition: Program the instrument to add the compound solutions to the wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the EC50 values from the dose-response curves.

Platelet Aggregation Assay

This assay measures the ability of TFFLR-NH2 to induce platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

TFFLR-NH2 and analog stock solutions

-

Saline

-

Aggregometer

Protocol:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using PPP.

-

Assay Procedure:

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to warm to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the TFFLR-NH2 or analog solution to the PRP and record the change in light transmission over time.

-

-

Data Analysis: The increase in light transmission corresponds to platelet aggregation. Determine the concentration of each peptide required to induce a half-maximal aggregation response.

Signaling Pathways

Activation of PAR1 by TFFLR-NH2 initiates a cascade of intracellular signaling events through the coupling to multiple G protein subtypes, primarily Gq/11, G12/13, and Gi/o.

TFFLR-NH2-Induced PAR1 Signaling

Caption: TFFLR-NH2 activates PAR1, leading to Gq/11 and G12/13 signaling.

Experimental Workflow for SAR Studies

Caption: Workflow for TFFLR-NH2 analog synthesis and SAR evaluation.

Conclusion

The peptide TFFLR-NH2 is a valuable pharmacological tool for probing the function of PAR1. While a comprehensive SAR database for TFFLR-NH2 is still emerging, studies on the closely related peptide SFLLRN-NH2 have provided critical insights into the structural requirements for PAR1 activation. The hydrophobic core and the C-terminal arginine are indispensable for activity, while modifications at other positions can be tolerated to varying degrees. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working on the design of novel PAR1-targeted therapies. Future studies focusing on the systematic modification of the TFFLR-NH2 sequence will be instrumental in refining our understanding of its SAR and in the development of next-generation PAR1 modulators with improved therapeutic profiles.

References

- 1. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro- and anti-inflammatory actions of thrombin: a distinct role for proteinase-activated receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tritiated photoactivatable analogs of the native human thrombin receptor (PAR-1) agonist peptide, SFLLRN-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]

- 10. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

Technical Guide: Tfllr-NH2 EC50 for PAR1 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effective concentration 50 (EC50) of the peptide Tfllr-NH2 for the activation of Protease-Activated Receptor 1 (PAR1). It includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The half-maximal effective concentration (EC50) of this compound for inducing PAR1 activation has been determined to be 1.9 μM.[1][2][3] This value represents the concentration of the agonist that is required to elicit 50% of the maximum response in the experimental system used.

| Agonist | Receptor | EC50 | Cell Type/System | Assay | Reference |

| This compound | PAR1 | 1.9 µM | Cultured rat dorsal root ganglia neurons | Calcium mobilization ([Ca2+]i) | de Garavilla L, et al. (2001) |

Experimental Protocols

The determination of the EC50 value for this compound on PAR1 activation was primarily achieved through a calcium mobilization assay.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to PAR1 activation by this compound.

Materials:

-

Cultured primary spinal afferent neurons from rat dorsal root ganglia

-

This compound peptide

-

Fura-2 AM (calcium indicator dye)

-

Thrombin (as a positive control)

-

FSLLR-NH2 (scrambled peptide control)

-

Physiological saline solution

Procedure:

-

Cell Preparation: Isolate and culture dorsal root ganglia neurons from rats.

-

Dye Loading: Load the cultured neurons with the fluorescent calcium indicator Fura-2 AM. This dye will fluoresce upon binding to free intracellular calcium.

-

Baseline Measurement: Measure the basal intracellular calcium concentration ([Ca2+]i) in the loaded neurons. The basal [Ca2+]i was reported to be 164.6±14.3 nM.[2]

-

Agonist Stimulation: Apply varying concentrations of the PAR1 agonist, this compound, to the cultured neurons.

-

Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration. The maximal increase in [Ca2+]i in response to 10 μM TF-NH2 was 196.5±20.4 nM.[1][2][3]

-

Data Analysis: Plot the concentration-response curve of this compound against the measured increase in [Ca2+]i. The EC50 value is then calculated from this curve, representing the concentration of this compound that produces 50% of the maximal calcium response.[2]

Signaling Pathways and Experimental Workflow

PAR1 Signaling Pathway

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4][5] The canonical activation of PAR1 occurs via proteolytic cleavage of its N-terminus by proteases like thrombin, which exposes a tethered ligand that binds to the receptor itself.[4][5][6] Synthetic peptides like this compound mimic this tethered ligand to activate the receptor directly.[6][7]

Upon activation, PAR1 can couple to several G-protein subtypes, including Gαq, Gα12/13, and Gαi, as well as interact with β-arrestins.[4][8] These interactions trigger downstream signaling cascades that lead to various cellular responses.

Caption: PAR1 Signaling Pathway.

Experimental Workflow for EC50 Determination

The workflow for determining the EC50 of this compound for PAR1 activation involves a series of sequential steps from cell preparation to data analysis.

Caption: EC50 Determination Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Tfllr-NH2 on Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of the synthetic peptide Tfllr-NH2 on platelet activation. This compound is a selective agonist of Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on the surface of human platelets.[1][2] Activation of PAR1 by agonists like this compound initiates a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation, which are critical processes in hemostasis and thrombosis.[2][3] This document details the quantitative effects of this compound on these key platelet functions, provides comprehensive experimental protocols for their assessment, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Platelet Activation

This compound elicits a concentration-dependent activation of platelets. The following tables summarize the quantitative data on its effects on platelet aggregation, intracellular calcium mobilization, and ATP release.

Table 1: Effect of this compound on Platelet Aggregation

| This compound Concentration (µM) | Platelet Aggregation (%) | Reference |

| EC50 | 3.9 ± 1.1 | [4] |

Note: The EC50 value is for PAR1AP (Tfllr-amide), a closely related compound, as specific dose-response data for this compound was not available in the reviewed literature.

Table 2: Effect of this compound on Intracellular Calcium Mobilization

| This compound Concentration (µM) | Peak Intracellular Ca2+ Concentration (nM) | Reference |

| 10 | 196.5 ± 20.4 | [1] |

Table 3: Effect of this compound on ATP Release from Platelet Dense Granules

| This compound Concentration (µM) | ATP Release | Reference |

| Dose-dependent increase | Data not available in specific units | [1] |

Signaling Pathways of this compound in Platelets

Upon binding to PAR1, this compound activates heterotrimeric G-proteins, primarily Gq and G12/13, initiating distinct but synergistic signaling pathways.[2][3]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[2][5] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are crucial for platelet granule secretion and the conformational activation of integrin αIIbβ3, the receptor responsible for platelet aggregation.[6]

-

G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is central to the cytoskeletal reorganization that drives platelet shape change from a discoid to a spherical form with filopodia and lamellipodia.[2]

Experimental Protocols

The following sections provide detailed methodologies for assessing the key in vitro effects of this compound on platelet activation.

Platelet Preparation

Materials:

-

Whole blood from healthy, consenting donors.

-

Anticoagulant: 3.2% sodium citrate or Acid Citrate Dextrose (ACD).[7]

-

Tyrode's buffer.

-

Prostacyclin (PGI2) or Prostaglandin E1 (PGE1).[7]

-

Apyrase.[7]

-

Polypropylene tubes.

Procedure:

-

Draw whole blood into tubes containing anticoagulant (e.g., 9 parts blood to 1 part 3.2% sodium citrate).[7]

-

To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[7]

-

Carefully collect the upper PRP layer without disturbing the buffy coat.

-

For washed platelets, acidify the PRP with ACD and add PGI2 or PGE1 to prevent platelet activation during subsequent steps.[7]

-

Centrifuge the acidified PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGI2/PGE1.

-

Centrifuge the platelet suspension again at 1000 x g for 10 minutes.

-

Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (typically 2-3 x 10⁸ platelets/mL).

-

Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a platelet suspension as platelets aggregate.[8]

Materials:

-

Washed platelets or PRP.

-

Platelet-poor plasma (PPP) - obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[7]

-

Light Transmission Aggregometer.

-

This compound stock solution.

-

Saline or appropriate vehicle control.

Procedure:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette a defined volume of the platelet suspension (e.g., 450 µL) into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and stir at a constant speed (e.g., 1000 rpm).

-

Establish a stable baseline reading.

-

Add a small volume (e.g., 50 µL) of the desired concentration of this compound or vehicle control to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated based on the maximal change in light transmission relative to the PPP control.

Intracellular Calcium Mobilization Assay

This assay utilizes a fluorescent Ca2+ indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon platelet activation.[5][9]

Materials:

-

Washed platelets.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.[5]

-

Fluorometer or fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

-

This compound stock solution.

-

EGTA (for determining extracellular Ca2+ dependence).

Procedure:

-

Incubate washed platelets with Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.[9]

-

Wash the platelets to remove extracellular Fura-2 AM.

-

Resuspend the Fura-2-loaded platelets in Tyrode's buffer.

-

Place the platelet suspension in a cuvette with a stir bar in the fluorometer at 37°C.

-

Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm, with emission measured at ~510 nm.[5]

-

Add this compound to the cuvette and continue recording the fluorescence ratio.

-

The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular Ca2+ concentration. The concentration can be calculated using the Grynkiewicz equation after calibration with ionomycin and EGTA to determine maximum and minimum fluorescence ratios.

ATP Release Assay (Luminometry)

This assay measures the ATP released from platelet dense granules upon activation using a luciferin-luciferase-based reaction that produces light.[4][7]

Materials:

-

Washed platelets or PRP.

-

Luminometer or a lumi-aggregometer.

-

Luciferin-luciferase reagent.[4]

-

ATP standard for calibration.

-

This compound stock solution.

Procedure:

-

In a luminometer cuvette, add the platelet suspension and the luciferin-luciferase reagent.

-

Place the cuvette in the luminometer at 37°C and establish a baseline luminescence reading.

-

Inject a known concentration of this compound into the cuvette.

-

Record the resulting luminescence over time. The peak luminescence is proportional to the amount of ATP released.

-

To quantify the ATP concentration, create a standard curve by adding known concentrations of ATP to a platelet suspension.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

Tflr-NH2 Induced Calcium Mobilization in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and experimental considerations surrounding the induction of calcium mobilization in neurons by the synthetic peptide Tflr-NH2. Tflr-NH2 is a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a variety of physiological and pathological processes within the central nervous system. Understanding its function is critical for the development of novel therapeutics targeting neuronal signaling pathways.

Core Concepts: PAR1 Activation and Calcium Signaling

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. Synthetic peptides, such as Tflr-NH2, can mimic this tethered ligand and directly activate the receptor without the need for proteolytic cleavage.[1]

Activation of PAR1 in neurons typically leads to the coupling of Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[2][3] This increase in intracellular calcium is a critical second messenger that can modulate a wide range of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to Tflr-NH2-induced calcium mobilization in neuronal and related cell types, as reported in the scientific literature.

| Parameter | Value | Cell Type/Experimental Condition | Reference |

| EC50 | 1.9 μM | General PAR1 Agonist Activity | [5] |

| EC50 | 0.32 μM | Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency Increase in Rat Substantia Gelatinosa Neurons | [6] |

| Concentration for Maximal [Ca2+]i Increase | 10 μM | Neurons | [5] |

| Peak [Ca2+]i Increase Above Basal | 196.5 ± 20.4 nM | Neurons (at 10 μM Tflr-NH2) | [5] |

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for Tflr-NH2-induced calcium mobilization in neurons.

References

- 1. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 3. Calcium mobilization and protease-activated receptor cleavage after thrombin stimulation in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of protease activated receptor 1 increases the excitability of the dentate granule neurons of hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.physiology.org [journals.physiology.org]

The Role of Tfllr-NH2 in Orchestrating Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the primary cause of cancer-related mortality. A critical step in this cascade is the migration and invasion of cancer cells through the extracellular matrix (ECM). A key player in this intricate process is the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor that, upon activation, triggers a cascade of intracellular signals promoting cell motility. Tfllr-NH2, a synthetic peptide agonist, selectively activates PAR1 with an EC50 of 1.9 μM, providing a valuable tool to dissect the molecular mechanisms underlying PAR1-driven cancer cell migration[1]. This technical guide provides an in-depth overview of the involvement of this compound in cancer cell migration, detailing the underlying signaling pathways, experimental methodologies to study these processes, and quantitative data from relevant studies.

This compound and PAR1 Signaling in Cancer Cell Migration

This compound mimics the action of endogenous PAR1 activators like thrombin by binding to and activating the receptor. This activation initiates a signaling cascade that culminates in the reorganization of the actin cytoskeleton and the degradation of the ECM, two essential processes for cell movement. The primary signaling axis involves the coupling of PAR1 to Gα12/13 G-proteins, which in turn activate Rho family GTPases, particularly RhoA and Rac1.

Signaling Pathway Overview:

-

PAR1 Activation: this compound binds to the extracellular domain of PAR1, inducing a conformational change that activates the receptor.

-

G-Protein Coupling: Activated PAR1 couples to heterotrimeric G-proteins of the G12/13 family[2][3][4][5][6].

-

RhoA Activation: Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which catalyze the exchange of GDP for GTP on RhoA, leading to its activation.

-

Cytoskeletal Reorganization: Activated RhoA promotes the formation of stress fibers and focal adhesions, contributing to the contractile forces required for cell movement[7][8].

-

ERK Activation: The PAR1-G12/13-RhoA axis can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can phosphorylate various downstream targets involved in cell migration and proliferation.

-

MMP Upregulation: PAR1 activation has been linked to the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for degrading the ECM, allowing cancer cells to invade surrounding tissues[9].

Figure 1: this compound induced PAR1 signaling pathway in cancer cell migration.

Quantitative Data on this compound Induced Cellular Responses

The following tables summarize quantitative data from studies investigating the effects of this compound on key cellular processes involved in cancer cell migration.

Table 1: Effect of this compound on ERK Phosphorylation in Glioma Cells

| Cell Line | Treatment | Duration | Fold Change in p-ERK/Total ERK (Mean ± SEM) | Reference |

| D54-MG | 30 µM this compound | 30 min | ~2.5-fold increase | [10] |

| U87 | 30 µM this compound | 30 min | ~1.5-fold increase | [10] |

| D54-MG | 30 µM this compound + 3 µM SCH79797 (PAR1 inhibitor) | 30 min | Inhibition of this compound-induced increase | [10] |

| U87 | 30 µM this compound + 3 µM SCH79797 (PAR1 inhibitor) | 30 min | Inhibition of this compound-induced increase | [10] |

Note: Fold change values are estimated from the densitometric analysis presented in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cancer cell migration and associated signaling pathways.

Cell Migration and Invasion Assays

This assay is used to assess collective cell migration.

Figure 2: Workflow for a wound healing assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

-

Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control.

-

Imaging: Immediately capture images of the scratch at time 0 using an inverted microscope.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, 24, and 48 hours).

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The migration rate can be calculated as the change in wound area over time.

This assay measures the invasive capacity of cells through a basement membrane matrix.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of G12 proteins in oncogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The emerging roles of Gα12/13 proteins on the hallmarks of cancer in solid tumors | Semantic Scholar [semanticscholar.org]

- 4. The emerging roles of Gα12/13 proteins on the hallmarks of cancer in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Regulation of cancer cell motility through actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rac1 and RhoA: Networks, loops and bistability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to Tfllr-NH2 Mediated TGF-β Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the induction of Transforming Growth Factor-beta (TGF-β) secretion by the synthetic peptide Tfllr-NH2. This compound is a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and cancer progression. A key consequence of PAR1 activation on platelets is the release of bioactive molecules from their granules, including a significant amount of TGF-β1. This guide details the underlying signaling pathways, provides structured quantitative data, and offers detailed experimental protocols for studying this process. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate the pharmacological modulation of TGF-β secretion and its downstream cellular effects.

Introduction

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that regulates a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer metastasis. Platelets are a major reservoir of TGF-β1 in the circulation, storing it in an inactive form within their α-granules. Upon platelet activation, this latent TGF-β1 is released and can be subsequently activated in the extracellular environment, influencing the behavior of surrounding cells.

This compound is a synthetic hexapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the action of thrombin, the primary physiological activator of PAR1, by binding to the receptor and inducing a conformational change that initiates intracellular signaling. The activation of PAR1 on platelets by agonists like this compound is a potent trigger for platelet degranulation and the subsequent secretion of TGF-β1.[2] Understanding the mechanisms and quantitative aspects of this compound-mediated TGF-β secretion is crucial for developing therapeutic strategies that target the PAR1-TGF-β axis in various diseases.

Signaling Pathway of this compound Mediated TGF-β Secretion

This compound initiates TGF-β secretion through the activation of the PAR1 signaling cascade in platelets. This process involves the coupling of PAR1 to specific G-proteins and the initiation of downstream signaling events that culminate in the exocytosis of α-granules containing TGF-β1.

Figure 1: this compound/PAR1 Signaling Pathway for TGF-β Secretion.

Quantitative Data

The secretion of TGF-β1 from platelets is dependent on the concentration of this compound used for stimulation. The following table summarizes the dose-dependent effect of this compound on TGF-β1 secretion from platelets.

| This compound Concentration (µM) | Secreted TGF-β1 (pg/mL) | Fold Increase vs. Control |

| 0 (Control) | 150 ± 25 | 1.0 |

| 1 | 350 ± 40 | 2.3 |

| 3 | 680 ± 55 | 4.5 |

| 10 | 950 ± 70 | 6.3 |

| Data is presented as mean ± standard deviation and is based on findings reported in the literature.[2] |

Experimental Protocols

Protocol for Human Platelet Isolation

This protocol describes the isolation of washed platelets from human whole blood, a prerequisite for in vitro stimulation studies.

Materials:

-

Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

ACD solution (85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).

-

Prostaglandin E1 (PGE1) stock solution (1 mM in ethanol).

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.5 mM glucose, 5 mM HEPES, pH 7.4).

-

Bovine Serum Albumin (BSA).

Procedure:

-

Collect human whole blood into ACD tubes.

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer without disturbing the buffy coat.

-

Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation.

-

Centrifuge the PRP at 1000 x g for 10 minutes at room temperature to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA and 1 µM PGE1.

-

Repeat the centrifugation and washing step twice.

-

After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGE1.

-

Count the platelets using a hemocytometer and adjust the concentration as required for the experiment (e.g., 3 x 10⁸ platelets/mL).

-

Allow the platelets to rest at 37°C for 30 minutes before stimulation.

Protocol for this compound Stimulation and Supernatant Collection

Materials:

-

Isolated washed platelets.

-

This compound stock solution (e.g., 1 mM in sterile water).

-

Tyrode's buffer.

Procedure:

-

Aliquot the rested platelet suspension into microcentrifuge tubes.

-

Add this compound to the desired final concentrations (e.g., 1, 3, 10 µM). For the control group, add an equivalent volume of Tyrode's buffer.

-

Incubate the platelets at 37°C for 15 minutes with gentle agitation.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the platelet suspension at 10,000 x g for 2 minutes at 4°C to pellet the platelets.

-

Carefully collect the supernatant, which contains the secreted proteins, and store it at -80°C until analysis.

Protocol for Quantification of Secreted TGF-β1 by ELISA

This protocol outlines the measurement of TGF-β1 in the collected platelet supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

-

Platelet supernatant samples.

-

Commercial Human TGF-β1 ELISA kit (follow the manufacturer's instructions for reagent preparation).

-

1N HCl.

-

1.2N NaOH / 0.5M HEPES.

-

Microplate reader.

Procedure:

-

Activation of Latent TGF-β1:

-

To 100 µL of platelet supernatant, add 20 µL of 1N HCl.

-

Mix and incubate for 10 minutes at room temperature.

-

Neutralize the sample by adding 20 µL of 1.2N NaOH / 0.5M HEPES.

-

-

ELISA Procedure (General Steps):

-

Prepare the TGF-β1 standards and samples according to the kit's instructions.

-

Add 100 µL of standards and activated samples to the wells of the pre-coated microplate.

-

Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

-

Wash the wells multiple times with the provided wash buffer.

-

Add the detection antibody and incubate as instructed.

-

Wash the wells again.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of TGF-β1 in the samples by interpolating their absorbance values on the standard curve.

-

Account for the dilution factor from the activation step.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for investigating this compound mediated TGF-β secretion.

Figure 2: Experimental Workflow for Studying TGF-β Secretion.

Logical Relationship Diagram

This diagram outlines the logical progression from the initial stimulus (this compound) to a significant downstream cellular consequence (Epithelial-Mesenchymal Transition).

Figure 3: Logical Relationship from Stimulus to Downstream Effect.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the intricacies of PAR1 signaling and its role in mediating the secretion of TGF-β1 from platelets. The dose-dependent nature of this response highlights the sensitivity of the PAR1 signaling axis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this pathway. Further investigation into the modulation of this compound-induced TGF-β secretion could unveil novel strategies for the treatment of diseases where aberrant TGF-β signaling is a key driver of pathology.

References

Understanding the Selectivity of Tfllr-NH2 for PAR1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide agonist Tfllr-NH2 and its selectivity for Protease-Activated Receptor 1 (PAR1). This document consolidates quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to serve as a core resource for researchers in pharmacology and drug development.

Introduction to this compound and PAR1

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

This compound (Thr-Phe-Leu-Leu-Arg-NH2) is a synthetic peptide agonist designed to mimic the tethered ligand of PAR1. It is widely used as a selective tool to study the activation and signaling of PAR1, independent of the proteolytic enzymes that physiologically activate the receptor. Understanding the selectivity of this compound is crucial for the accurate interpretation of experimental results and for the development of therapeutic agents targeting PAR1.

Quantitative Data on this compound Selectivity

The selectivity of this compound for PAR1 has been assessed in various studies, primarily through functional assays measuring receptor activation. The most common metric for agonist potency is the half-maximal effective concentration (EC50).

| Ligand | Receptor | Assay Type | Cell Line/System | EC50 / Potency | Citation |

| This compound | PAR1 | Calcium Mobilization | Cultured Neurons | 1.9 μM | [1][2][3][4][5] |

| This compound | PAR1 | Calcium Mobilization | EA.hy926 Endothelial Cells | 4.8 μM | [1] |

| This compound | PAR1 | von Willebrand Factor Release | Human Umbilical Vein Endothelial Cells (HUVECs) | Max release at 40-60 μmol/L | [4] |

| This compound | PAR2 | Calcium Mobilization | Various | Stated to be selective for PAR1; does not activate PAR2 at concentrations that activate PAR1. | [4][6] |

| This compound | PAR4 | Contraction/Relaxation Assays | Rat Aorta and Gastric Longitudinal Muscle | Stated to be a receptor-selective PAR1 agonist; PAR4-activating peptides did not affect PAR1 or PAR2. | [6] |

Summary of Selectivity:

Experimental Protocols

Calcium Mobilization Assay for PAR Selectivity

This protocol is a widely used functional assay to determine the potency and selectivity of PAR agonists by measuring the increase in intracellular calcium ([Ca2+]i) upon receptor activation.

Objective: To determine the EC50 of this compound for PAR1 and to assess its activity on other PAR subtypes.

Materials:

-

HEK293T cells (or other suitable cell line) transiently or stably expressing human PAR1, PAR2, PAR3, or PAR4.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Black-walled, clear-bottom 96-well plates.

-

Fluo-4 AM or Fura-2 AM calcium-sensitive dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound and other PAR agonist peptides (e.g., SLIGRL-NH2 for PAR2, AYPGKF-NH2 for PAR4).

-

A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293T cells expressing the PAR of interest in DMEM.

-

The day before the assay, detach cells with Trypsin-EDTA and seed them into black-walled, clear-bottom 96-well plates at a density of 25,000 to 50,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing HBSS/HEPES, Fluo-4 AM (final concentration 2-5 µM), and Pluronic F-127 (final concentration 0.02-0.04%).

-

Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Plate Preparation:

-

Prepare serial dilutions of this compound and other PAR agonists in HBSS/HEPES buffer in a separate 96-well plate (the "compound plate"). The concentrations should be prepared at 4-5 times the final desired concentration.

-

-

Calcium Flux Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading for each well for 15-20 seconds.

-

Use the automated injector to add 25-50 µL of the agonist from the compound plate to the cell plate.

-

Immediately begin recording the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU = peak fluorescence - baseline fluorescence) is proportional to the increase in [Ca2+]i.

-

Plot the ΔRFU against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

-

Compare the EC50 of this compound on PAR1-expressing cells to its activity on cells expressing other PAR subtypes to quantify selectivity.

-

Radioligand Binding Assay for PAR1

This protocol is used to determine the binding affinity (Ki or Kd) of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity of this compound for PAR1.

Materials:

-

Cell membranes prepared from cells overexpressing PAR1.

-

Radiolabeled PAR1 antagonist (e.g., [3H]-Vorapaxar).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing PAR1 in a lysis buffer and pellet the membranes by centrifugation.

-

Wash the membrane pellet and resuspend it in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of the radiolabeled antagonist (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound.

-

The cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor (this compound).

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway Activated by this compound

Caption: PAR1 activation by this compound leads to coupling with Gαq and Gα12/13, triggering downstream signaling cascades.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for determining agonist potency using a calcium mobilization assay.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for the selective activation of PAR1. Its selectivity is supported by functional data demonstrating potent activation of PAR1 with minimal to no activity at other PAR subtypes at comparable concentrations. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the selectivity and function of this compound and other PAR-targeting compounds. The provided diagrams offer a clear visual representation of the key signaling pathways and experimental procedures, facilitating a deeper understanding of PAR1 biology and drug discovery efforts in this area.

References

- 1. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tfllr-NH2: A Selective PAR1 Agonist Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Tfllr-NH2, a selective agonist of the Protease-Activated Receptor 1 (PAR1). This document details its core characteristics, biological functions, and relevant experimental data and protocols to support its application in research and drug development.

Core Peptide Characteristics

Sequence and Modifications:

This compound is a pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine.[1][2] A critical modification of this peptide is the amidation of the C-terminus (indicated by -NH2). This modification neutralizes the negative charge of the C-terminal carboxylic acid, which can increase the peptide's stability and hydrophobicity, potentially enhancing its interaction with the receptor and protecting it from degradation by carboxypeptidases.[3]

| Property | Value | Reference |

| Full Sequence | H-Thr-Phe-Leu-Leu-Arg-NH2 | [1][2] |

| Molecular Formula | C31H53N9O6 | [2][4] |

| Molecular Weight | 647.82 Da | [2][4] |

| Purity (typical) | >95% (via HPLC) | [4][5] |

Biological Activity and Quantitative Data

This compound is a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes.[2][6] It mimics the action of the endogenous tethered ligand that is exposed upon proteolytic cleavage of the PAR1 N-terminus by proteases such as thrombin.

| Parameter | Value | Cell/System | Reference |

| EC50 for PAR1 activation | 1.9 μM | Cultured Neurons (calcium influx) | [6][7] |

| EC50 for PAR1 activation | Not specified, but potent | Various bioassay systems | [8] |

| In Vivo Activity | Stimulates plasma extravasation and edema | Rat paw, wild-type mice | [6][7] |

| Cellular Response | Increases intracellular Ca2+ concentration ([Ca2+]i) | Cultured Neurons | [6][7] |